molecular formula C16H32O B14669666 2-Hexyl-2-octyloxirane CAS No. 51690-88-1

2-Hexyl-2-octyloxirane

Cat. No.: B14669666
CAS No.: 51690-88-1
M. Wt: 240.42 g/mol
InChI Key: QALSRRSBMJFDHG-UHFFFAOYSA-N
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Description

2-Hexyl-2-octyloxirane is a substituted oxirane (epoxide) characterized by two alkyl chains: a hexyl (C₆H₁₃) and an octyl (C₈H₁₇) group attached to the oxirane ring. Its molecular formula is C₁₄H₂₆O, with a molecular weight of 210.36 g/mol. Oxiranes of this class are typically synthesized via epoxidation of alkenes or nucleophilic substitution reactions.

Properties

CAS No.

51690-88-1

Molecular Formula

C16H32O

Molecular Weight

240.42 g/mol

IUPAC Name

2-hexyl-2-octyloxirane

InChI

InChI=1S/C16H32O/c1-3-5-7-9-10-12-14-16(15-17-16)13-11-8-6-4-2/h3-15H2,1-2H3

InChI Key

QALSRRSBMJFDHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(CO1)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hexyl-2-octyloxirane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 2-hexyl-1-octene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which transfers an oxygen atom to the alkene, forming the epoxide ring .

Industrial Production Methods: On an industrial scale, the production of epoxides like this compound often involves the use of catalysts to enhance the reaction efficiency. Catalytic epoxidation using titanium silicalite-1 (TS-1) in the presence of hydrogen peroxide is a widely used method. This process offers high selectivity and yields under relatively mild conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Hexyl-2-octyloxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the epoxide can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring.

Common Reagents and Conditions:

    Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Acidic or basic conditions can facilitate nucleophilic attack, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

2-Hexyl-2-octyloxirane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hexyl-2-octyloxirane involves the nucleophilic attack on the strained epoxide ring. This attack can occur at either carbon atom of the ring, leading to ring-opening and the formation of various products. The reactivity of the epoxide ring is due to the angle strain and the presence of the electronegative oxygen atom, which makes the carbon atoms electrophilic .

Comparison with Similar Compounds

Comparison with Similar Oxirane Compounds

Structural and Physicochemical Properties

Table 1 compares 2-hexyl-2-octyloxirane with structurally related oxiranes based on molecular parameters, substituents, and physicochemical properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₄H₂₆O 210.36 Hexyl (C₆), Octyl (C₈) Long alkyl chains likely enhance hydrophobicity and reduce water solubility
Oxirane, 2-[[(2-ethylhexyl)oxy]methyl]- (CAS 2461-15-6) C₁₁H₂₂O₂ 186.29 2-ethylhexyl, methoxy Branched alkyl chain increases steric hindrance; used in epoxy resins
2-[(2-Nonylphenoxy)methyl]oxirane (CAS 94159-62-3) C₁₈H₂₈O₂ 276.41 Nonylphenoxy, methyl Aromatic substituent introduces rigidity; higher molecular weight
(2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane (CAS 54910-51-9) C₁₇H₃₄O 254.45 Decyl (C₁₀), 5-methylhexyl Stereochemistry impacts reactivity; potential in chiral synthesis
Dihydro-2-[[2-[[4-(2-oxiranylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane (ortho-para-BFDGE) C₂₅H₂₈O₄ 400.49 Aromatic, dihydro-oxirane Bifunctional epoxide; used in food-contact materials (regulated due to toxicity)

Key Observations :

  • Alkyl chain length and branching (e.g., 2-ethylhexyl vs. linear hexyl/octyl) influence solubility and thermal stability. Longer chains (e.g., octyl) increase hydrophobicity .
  • Aromatic substituents (e.g., nonylphenoxy) enhance rigidity but may introduce toxicity concerns .
  • Bifunctional oxiranes like ortho-para-BFDGE exhibit higher reactivity due to multiple epoxide groups .

Key Observations :

  • Oxiranes with aromatic groups (e.g., nonylphenoxy) or bifunctional structures pose higher toxicity risks .
  • Branched alkyl oxiranes (e.g., 2-ethylhexyl derivatives) are less volatile but still require handling precautions due to irritant properties .

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